(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
Overview
Description
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, also known as 2-amino-2-deoxy-D-galactopyranose hydrochloride, is a six-carbon amino sugar derived from galactose. It is a specific hepatotoxic agent that is metabolized particularly in hepatocytes. This compound is widely used in biochemical research due to its ability to induce liver injury, making it a valuable tool for studying liver diseases and potential treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can be synthesized from tri-O-acetyl-D-galactal. The process involves the addition of nitrosyl chloride to the acetylated glycal, followed by conversion of the adduct to an acetylated derivative of the 2-oximinohexose. The oxime is then reduced to an amine using a zinc-copper couple in glacial acetic acid, and the product is acetylated to yield the acetylated derivative of the 2-amino-2-deoxyhexose. After deacetylation, the crystalline hydrochloride is obtained .
Industrial Production Methods: In an industrial setting, this compound can be prepared by dissolving the hydrochloride in a small volume of water, followed by the addition of ethanol and acetone until the solution becomes faintly turbid. The mixture is then kept overnight in a refrigerator to yield the final product .
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit hepatic RNA synthesis and increase the adherence of polymorphonuclear leukocytes to hepatic endothelial cells, inducing superoxide production .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-copper couple in glacial acetic acid is used for the reduction of oximes to amines.
Substitution: Reactions often involve the use of nitrosyl chloride and acetylation agents.
Major Products: The major products formed from these reactions include various acetylated derivatives of 2-amino-2-deoxyhexoses, such as D-glucosamine and D-mannosamine .
Scientific Research Applications
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in the synthesis of other amino sugars and glycosides.
Biology: It serves as a model compound for studying liver injury and hepatotoxicity.
Medicine: It is used to induce liver injury in experimental models to study potential treatments for liver diseases.
Industry: It is employed in the production of various pharmaceuticals and biochemical reagents
Mechanism of Action
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride exerts its effects by inhibiting the production of liver RNA through the production of uridine diphosphate hexosamines. This inhibition lowers the intracellular pool of uracil nucleotides, thereby preventing the production of RNA and proteins. The compound induces hepatocyte death both by necrosis and apoptosis, sensitizing cells to the toxic effects of cytokines, particularly tumor necrosis factor .
Comparison with Similar Compounds
- D-Glucosamine hydrochloride
- D-Mannosamine hydrochloride
- D-Talosamine hydrochloride
Comparison: (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique in its specific hepatotoxic properties, making it particularly valuable for liver research. While D-glucosamine and D-mannosamine are also amino sugars, they do not exhibit the same level of hepatotoxicity. D-Talosamine, on the other hand, is less commonly used in research due to its lower availability and more complex synthesis .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-NQZVPSPJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
Record name | Galactosamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactosamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GALACTOSAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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